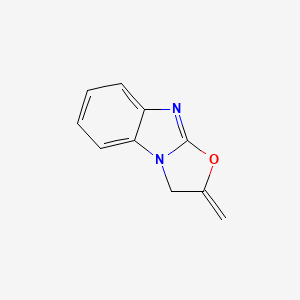![molecular formula C14H17IO5 B13943976 ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)
ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate is an organic compound with the molecular formula C14H17IO5. It is characterized by its unique structure, which includes an ester functional group, an aromatic ring with an iodine substituent, and a butanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate typically involves the esterification of 3-hydroxybutanoic acid with 4-iodophenylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the aromatic ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Reduction: Employs strong reducing agents like LiAlH4 in anhydrous solvents.
Oxidation: Involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Scientific Research Applications
Ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate involves its interaction with specific molecular targets. The iodine substituent on the aromatic ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate can be compared with similar compounds such as:
Ethyl 3-[(4-bromophenyl)methoxycarbonyloxy]butanoate: Similar structure but with a bromine substituent instead of iodine.
Ethyl 3-[(4-chlorophenyl)methoxycarbonyloxy]butanoate: Contains a chlorine substituent, offering different reactivity and biological properties.
Ethyl 3-[(4-fluorophenyl)methoxycarbonyloxy]butanoate: Features a fluorine substituent, which can affect the compound’s stability and interaction with biological targets.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs .
Properties
Molecular Formula |
C14H17IO5 |
|---|---|
Molecular Weight |
392.19 g/mol |
IUPAC Name |
ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate |
InChI |
InChI=1S/C14H17IO5/c1-3-18-13(16)8-10(2)20-14(17)19-9-11-4-6-12(15)7-5-11/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
URGSDWBERIYKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)OC(=O)OCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)


![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)



![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)



